molecular formula C26H34O9 B027761 Phorbol triacetate CAS No. 19891-05-5

Phorbol triacetate

Cat. No.: B027761
CAS No.: 19891-05-5
M. Wt: 490.5 g/mol
InChI Key: LASMKIAVFGUYEG-SNMHUSDHSA-N
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Description

Phorbol triacetate is a chemical compound derived from phorbol, a diterpene that is part of the tigliane family. Phorbol and its esters, including this compound, are known for their biological activities, particularly in modulating protein kinase C. This modulation has implications in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound is often used in scientific research due to its ability to mimic diacylglycerol, a natural activator of protein kinase C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phorbol triacetate typically involves the acetylation of phorbol. One common method is the reaction of phorbol with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound through the esterification of the hydroxyl groups on the phorbol molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phorbol from natural sources, such as the seeds of the Croton tiglium plant, followed by chemical modification to produce this compound. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phorbol triacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed, including halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phorbol diacetate, while reduction could produce phorbol monoacetate.

Scientific Research Applications

Phorbol triacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: this compound is employed to investigate cell signaling pathways, particularly those involving protein kinase C.

    Medicine: Research on this compound has implications in cancer therapy, as it can induce differentiation and apoptosis in certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research.

Mechanism of Action

Phorbol triacetate exerts its effects primarily through the activation of protein kinase C. This activation occurs because this compound mimics diacylglycerol, a natural activator of protein kinase C. Upon binding to protein kinase C, this compound induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    Phorbol: The parent compound of phorbol triacetate, known for its biological activity.

    Phorbol diacetate: A derivative with two acetyl groups, used in similar research contexts.

    Phorbol myristate acetate: Another ester of phorbol, widely used in biomedical research.

Comparison: this compound is unique due to its specific acetylation pattern, which can influence its biological activity and interactions with protein kinase C. Compared to phorbol and its other esters, this compound may exhibit different potency and specificity in activating protein kinase C, making it a valuable tool in research.

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMKIAVFGUYEG-SNMHUSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941756
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19891-05-5
Record name Phorbol 12,13,20-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phorbol 12,13,20-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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